N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16405257
InChI: InChI=1S/C14H19N3.2ClH/c1-3-17-11-12(2)16-14(17)10-15-9-13-7-5-4-6-8-13;;/h4-8,11,15H,3,9-10H2,1-2H3;2*1H
SMILES:
Molecular Formula: C14H21Cl2N3
Molecular Weight: 302.2 g/mol

N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC16405257

Molecular Formula: C14H21Cl2N3

Molecular Weight: 302.2 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride -

Specification

Molecular Formula C14H21Cl2N3
Molecular Weight 302.2 g/mol
IUPAC Name N-[(1-ethyl-4-methylimidazol-2-yl)methyl]-1-phenylmethanamine;dihydrochloride
Standard InChI InChI=1S/C14H19N3.2ClH/c1-3-17-11-12(2)16-14(17)10-15-9-13-7-5-4-6-8-13;;/h4-8,11,15H,3,9-10H2,1-2H3;2*1H
Standard InChI Key DJDGVEUJGONBPF-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(N=C1CNCC2=CC=CC=C2)C.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1H-imidazole ring substituted at the 1-position with an ethyl group (C2H5-\text{C}_2\text{H}_5) and at the 4-position with a methyl group (CH3-\text{CH}_3). A methanamine chain (CH2NH2-\text{CH}_2\text{NH}_2) is attached to the 2-position of the imidazole, which is further benzylated (CH2C6H5-\text{CH}_2\text{C}_6\text{H}_5) at the amine group. The dihydrochloride salt form introduces two chloride counterions, stabilizing the protonated amine groups .

The SMILES notation CCN1C=C(N=C1CNCC2=CC=CC=C2)C.Cl.Cl\text{CCN1C=C(N=C1CNCC2=CC=CC=C2)C.Cl.Cl} succinctly captures this structure , while the InChIKey DJDGVEUJGONBPF-UHFFFAOYSA-N\text{DJDGVEUJGONBPF-UHFFFAOYSA-N} provides a unique identifier for database searches .

Physical and Chemical Properties

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC14H21Cl2N3\text{C}_{14}\text{H}_{21}\text{Cl}_2\text{N}_3
Molar Mass302.24 g/mol
Hazard ClassificationIrritant
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

Data sourced from . The absence of critical physical data highlights gaps in current characterization efforts, likely due to the compound’s specialized research status.

Synthesis and Characterization

Analytical Characterization

Modern techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography would confirm structural integrity. The compound’s 1H^1\text{H}-NMR spectrum would reveal signals for the benzyl aromatic protons (~7.3 ppm), imidazole protons (~6.5–7.0 ppm), and aliphatic chains (~1.0–4.0 ppm). Fourier-transform infrared (FTIR) spectroscopy could identify N–H stretches (~3300 cm1^{-1}) and C–N vibrations (~1250 cm1^{-1}) .

Biological Activity and Mechanism of Action

Metalloenzyme Inhibition

The imidazole ring’s nitrogen atoms can coordinate transition metals like zinc and iron, disrupting active sites of metalloenzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrases. This inhibition mechanism is analogous to histidine’s role in enzyme catalysis, suggesting potential therapeutic applications in cancer and inflammation.

Nucleic Acid Interactions

The benzyl group’s aromaticity may facilitate intercalation or minor-groove binding to DNA, while the protonated amine enhances solubility for in vitro studies. Such interactions could impair DNA replication or transcription, positioning the compound as a candidate for antimicrobial or anticancer research.

Applications in Medicinal Chemistry

Drug Development

Imidazole derivatives are prevalent in pharmaceuticals (e.g., antifungal agents, antihistamines). This compound’s structural complexity offers a scaffold for designing inhibitors targeting metal-dependent enzymes. Modifications to the benzyl or alkyl groups could optimize pharmacokinetic properties like bioavailability and metabolic stability.

Biochemical Probes

The dihydrochloride salt’s stability makes it suitable for in vitro assays studying enzyme kinetics or DNA-protein interactions. Fluorescent tagging of the benzyl group could yield probes for cellular imaging .

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